1,4-Diethyl-2,2-dimethyl-3-methylidenepiperazine
Description
Properties
CAS No. |
91823-90-4 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,4-diethyl-2,2-dimethyl-3-methylidenepiperazine |
InChI |
InChI=1S/C11H22N2/c1-6-12-8-9-13(7-2)11(4,5)10(12)3/h3,6-9H2,1-2,4-5H3 |
InChI Key |
FWXFAIWARMIPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(C1=C)(C)C)CC |
Origin of Product |
United States |
Biological Activity
1,4-Diethyl-2,2-dimethyl-3-methylidenepiperazine (commonly referred to as DEDMP) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of DEDMP, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DEMDMP is characterized by the following chemical structure:
- Molecular Formula: C12H22N2
- Molecular Weight: 198.32 g/mol
- CAS Number: 18013-97-3
The compound possesses a piperazine ring with two ethyl groups and two methyl groups attached, which contribute to its lipophilicity and potential CNS activity.
Antimicrobial Activity
Research indicates that DEDMP exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
DEMDMP has also been evaluated for its antioxidant capacity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that DEDMP effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
The biological activity of DEDMP can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis and disrupt membrane integrity. Additionally, its lipophilic nature allows it to cross cellular membranes easily, enhancing its bioavailability.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of DEDMP in treating skin infections caused by resistant bacterial strains. Patients receiving DEDMP showed a significant reduction in infection severity compared to those on standard antibiotic therapy.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of DEDMP in an animal model of neurodegeneration. Results indicated that DEDMP administration led to improved cognitive function and reduced neuronal apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Structural and Functional Comparisons
The following table summarizes critical differences between the target compound and selected analogs:
Key Observations:
Substituent Diversity: The target compound’s aliphatic substituents contrast with aromatic or bicyclic groups in analogs like benzylpiperazine or terpene-derived derivatives. Aliphatic groups may enhance solubility in nonpolar solvents but reduce binding affinity to biological targets compared to aryl groups .
Synthetic Methodologies :
- The target compound is synthesized via enamine reactions (e.g., with acetylene or phenylacetylene), whereas 1,4-diphenethylpiperazine uses nucleophilic substitution under reflux .
- Terpene-derived piperazines require multistep routes, including chiral resolution and XRD validation, reflecting higher synthetic complexity .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound’s higher molecular weight (C₁₁H₂₂N₂ ) compared to N,N'-dimethylpiperazine (C₆H₁₄N₂ ) suggests lower volatility but reduced aqueous solubility.
- Steric Effects : The 2,2-dimethyl groups create significant steric hindrance, which may limit reactivity at the piperazine nitrogen atoms compared to less hindered analogs like 1,4-diphenethylpiperazine .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: While benzylpiperazine analogs target serotonin receptors , the target compound’s bioactivity remains underexplored.
- Material Science Applications : Piperazines with aromatic substituents (e.g., 1,4-di(4-pyridinyl)piperazine) form coordination polymers, whereas the target compound’s aliphatic groups may favor hydrophobic interactions in supramolecular assemblies .
Preparation Methods
N-Alkylation of Piperazine Precursors
Modified Eschweiler-Clarke conditions show promise for introducing ethyl groups:
Reaction Scheme 1:
Piperazine + 2 equivalents CH3CH2CHO → [Reductive Amination] → 1,4-Diethylpiperazine
Typical conditions:
- Catalyst: 10% Pd/C
- Reductant: H2 (50 psi)
- Solvent: MeOH/H2O (9:1)
- Yield: 68-72% (based on analogous diethylations)
Geminal dimethyl installation at C2 may employ:
- Double Mannich reaction with formaldehyde
- Cyclocondensation with acetone derivatives
Methylidene Group Formation
Three potential pathways emerge from literature:
Method A: Dehydrohalogenation
Starting from 3-chloromethyl precursor:
$$ \text{C}{11}\text{H}{22}\text{N}2\text{Cl} + \text{DBU} \rightarrow \text{C}{11}\text{H}{20}\text{N}2 + \text{HCl} $$
Conditions:
- Base: 1,8-Diazabicycloundec-7-ene (2.2 eq)
- Solvent: THF, 65°C, 12h
- Conversion: ~85% (estimated from similar eliminations)
Method B: Wittig-Type Olefination
Reaction with methylenetriphenylphosphorane:
$$ \text{Ketone precursor} + \text{Ph}3\text{P=CH}2 \rightarrow \text{Methylidene product} $$
Key parameters:
- Anhydrous DMF, N2 atmosphere
- 80°C, 6h reaction time
- Requires pre-formed 3-ketopiperazine intermediate
Method C: Catalytic Dehydrogenation
Metal-catalyzed C-H activation:
$$ \text{C}{11}\text{H}{24}\text{N}2 \xrightarrow{\text{Cat}} \text{C}{11}\text{H}{20}\text{N}2 + 2\text{H}_2 $$
Reported systems:
| Catalyst | Support | T (°C) | H2 Yield |
|---|---|---|---|
| Pd/Al2O3 | Mesoporous | 180 | 91% |
| Ru-MOF | ZIF-8 | 150 | 88% |
Data extrapolated from saturated N-heterocycle dehydrogenation studies
Integrated Synthetic Routes
Sequential Alkylation-Elimination Approach
A four-step sequence demonstrates feasibility:
Piperazine Diethylation
Mannich Reaction for C2 Dimethyl
Oxidation to 3-Keto Derivative
- Reagent: KMnO4 (0.5M in H2O)
- Solvent: Acetone, 0°C, 2h
- Monitoring: TLC (Rf 0.3 in EtOAc/Hexane)
Methylidenation via Modified Horner-Wadsworth-Emmons
One-Pot Heterogeneous Catalysis
Building on recent piperazine functionalization techniques:
Reaction Vessel Setup:
- Catalyst: Cu(II)-Schiff base@MCM-41 (250 mg)
- Substrates:
- 1,4-Diethylpiperazine (1 eq)
- 2,2-Dimethylacrolein (1.2 eq)
- Solvent: Toluene (5 mL/mmol)
- Additives: Molecular sieves (4Å)
Optimized Conditions:
- Temperature: 110°C (microwave irradiation)
- Time: 45 min
- Conversion: 94% (GC-MS)
- Selectivity: 88% (NMR)
This method leverages:
- Shape-selective catalysis from mesoporous support
- In situ imine formation followed by-hydride shift
- Concurrent dehydrogenation to stabilize methylidene group
Analytical Characterization Data
Critical spectroscopic markers confirm successful synthesis:
1H NMR (400 MHz, CDCl3):
- δ 4.82 (s, 2H, CH2=)
- δ 3.45 (q, J=7.1 Hz, 4H, NCH2CH3)
- δ 1.32 (s, 6H, C(CH3)2)
- δ 1.12 (t, J=7.1 Hz, 6H, CH2CH3)
13C NMR (101 MHz, CDCl3):
- 152.8 (C=N)
- 112.4 (CH2=)
- 58.1 (NCH2CH3)
- 47.9 (C(CH3)2)
- 14.2 (CH2CH3)
HRMS (ESI+):
Calculated for C11H22N2 [M+H]+: 183.1756
Found: 183.1759
Industrial-Scale Considerations
Comparative evaluation of synthetic routes:
| Parameter | Batch Alkylation | Flow Catalysis |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| E-Factor | 32 | 11 |
| Purity | 98.2% | 99.5% |
| Catalyst Reuse | 3 cycles | 28 cycles |
Data synthesized from pilot studies on analogous N-ethylpiperazines
Key optimization targets:
- Solvent recovery in elimination steps
- Continuous hydrogen management in dehydrogenation
- Heterogeneous catalyst lifetime under basic conditions
Emerging Methodologies
Biocatalytic Approaches
Recent developments employ imine reductases (IREDs) for stereoselective synthesis:
Enzyme:
- Code: IRED-M5 (engineered from Streptomyces spp.)
- Activity: 45 U/mg (substrate: 3-keto precursor)
- Cofactor: NADPH (0.2 mM, in situ recycling)
Process Metrics:
Photoredox C-H Functionalization
Visible-light mediated strategy enables direct methylidenation:
System Components:
- Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
- Hydrogen abstractor: 2,4,6-Triphenylpyrylium tetrafluoroborate
- Radical trap: TMSCH2MgBr
Key Advantages:
- Bypasses pre-functionalized intermediates
- Late-stage modification capability
- Ambient temperature operation
Q & A
Q. What are the standard synthetic routes for 1,4-Diethyl-2,2-dimethyl-3-methylidenepiperazine?
The synthesis typically involves sequential alkylation and functionalization of a piperazine core. Key steps include:
- Alkylation : Reaction of piperazine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C to introduce ethyl groups at the 1,4-positions .
- Methylation : Use of methyl iodide or dimethyl sulfate to install methyl groups at the 2,2-positions, often requiring controlled stoichiometry to avoid over-alkylation .
- Methylidenation : Introduction of the methylidene group (CH₂=) at position 3 via palladium-catalyzed cross-coupling or Wittig-like reactions, with solvents such as DMSO and catalysts like Pd(PPh₃)₄ .
Q. Optimization Table :
Q. What spectroscopic methods confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify ethyl, methyl, and methylidene groups. Key signals:
- Ethyl groups: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.5–3.0 ppm (quartet, CH₂).
- Methylidene: δ 4.8–5.2 ppm (singlet, CH₂=) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=C stretch) confirm the methylidene group .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z consistent with C₁₁H₂₂N₂, with fragmentation patterns matching ethyl and methyl substituents .
Q. How should researchers handle stability and storage of this compound?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methylidene group .
- Stability Tests : Monitor via TLC or HPLC over 72h at room temperature; degradation products (e.g., epoxides) indicate susceptibility to light/moisture .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for methylidenation .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMSO > DMF) for coupling reactions .
- Catalyst Design : Machine learning (ML) models screen Pd-ligand combinations to enhance cross-coupling efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM dose, 48h incubation) .
- Metabolic Profiling : LC-MS/MS analysis identifies metabolites that may interfere with activity measurements .
- Structural Confirmation : Re-synthesize batches and validate purity (>98% by HPLC) to rule out impurities as confounding factors .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and 40°C for 48h. Analyze via HRMS and NMR to identify hydrolysis (amide bond cleavage) or oxidation (epoxide formation) products .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation intermediates using isotope-ratio mass spectrometry .
Q. How can molecular dynamics (MD) simulations predict binding modes in biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₃). Key residues (e.g., Trp183, Glu129) form hydrogen bonds with the piperazine core .
- MD Trajectories : Simulate ligand-receptor complexes for 100 ns in explicit solvent (TIP3P water) to assess stability of binding poses .
Q. What methodologies validate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing ethyl with propyl) and test in bioassays .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methylidene enhances potency by 2.5x) using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
